

Introduction: The Role of Stable Isotopes in Modern Scientific Inquiry

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Compound of Interest

Compound Name: *L-Alanine-d7*

Cat. No.: *B1520932*

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In the landscape of quantitative biology and drug development, precision and accuracy are paramount. The complexity of biological matrices often introduces variability during sample preparation and analysis, posing significant challenges to reliable quantification. Stable isotope-labeled (SIL) compounds have emerged as the gold standard for overcoming these hurdles, particularly in mass spectrometry-based applications. By incorporating heavy isotopes such as deuterium (^2H), carbon-13 (^{13}C), or nitrogen-15 (^{15}N), these SIL analogs serve as ideal internal standards, as they are chemically identical to the analyte of interest but mass-shifted, allowing for precise differentiation and correction for experimental variance.^{[1][2]}

L-Alanine-d7 is the deuterated isotopologue of L-Alanine, a non-essential amino acid central to numerous metabolic processes, including sugar and acid metabolism, and energy provision for muscle and the central nervous system.^{[3][4]} In **L-Alanine-d7**, seven hydrogen atoms are replaced with deuterium, creating a robust tool for researchers. This guide provides a comprehensive overview of **L-Alanine-d7**, from its fundamental properties and synthesis to its critical applications as an internal standard and metabolic tracer, designed for professionals in research and drug development.

Physicochemical Properties and Structural Characterization

A thorough understanding of the physicochemical properties of **L-Alanine-d7** is essential for its effective application. These properties dictate its behavior in analytical systems and form the basis of its utility.

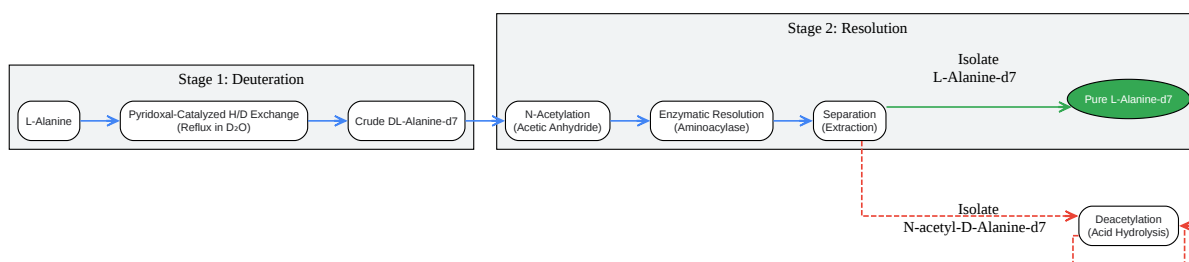
Molecular Structure and Weight

The defining feature of **L-Alanine-d7** is the substitution of seven hydrogen atoms with deuterium. This substitution increases the mass of the molecule without significantly altering its chemical properties.

Table 1: Core Physicochemical Properties of **L-Alanine-d7**

Property	Value	Source(s)
Molecular Formula	C ₃ D ₇ NO ₂ (also written as CD ₃ CD(ND ₂)COOD)	[1][5]
Molecular Weight	96.14 g/mol	[5][6]
Exact Mass	96.091615688 Da	[6]
Isotopic Enrichment	Typically ≥98 atom % D	[5]
CAS Number	74280-71-0	[5]
Appearance	Solid	
Melting Point	>300 °C (decomposes)	

The structure of **L-Alanine-d7** is depicted below, highlighting the positions of the seven deuterium atoms.



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Caption: Synthesis and resolution workflow for **L-Alanine-d7**.

Analytical Protocols for Quality Control

Rigorous analytical testing is required to confirm the isotopic enrichment and enantiomeric purity of the final product.

Protocol 1: Isotopic Enrichment Determination by Quantitative ^1H NMR

- Rationale: ^1H NMR is a powerful technique to quantify the number of remaining protons in the deuterated molecule. By comparing the integral of residual proton signals to that of a known internal standard, the level of deuteration can be accurately calculated. [7]*

Methodology:

- Sample Preparation: Accurately weigh a known amount of **L-Alanine-d7** and a suitable internal standard (e.g., maleic acid) into an NMR tube.
- Dissolution: Dissolve the mixture in a known volume of D_2O .
- Acquisition: Acquire a ^1H NMR spectrum using a spectrometer (400 MHz or higher). A single-pulse experiment with a long relaxation delay (≥ 5 times the longest T_1) is critical to

ensure full signal relaxation for accurate integration. [7] 4. Analysis: Integrate the residual proton signals of **L-Alanine-d7** and the signal of the internal standard. Calculate the isotopic enrichment based on the known concentrations and integral values.

Protocol 2: Isotopic Enrichment by GC-MS

- Rationale: GC-MS provides high sensitivity for analyzing isotopic distribution. Derivatization is necessary to make the amino acid volatile for gas chromatography.
- Methodology:
 - Derivatization: Derivatize the **L-Alanine-d7** sample with a reagent such as N-methyl-N-(tert-butyl dimethylsilyl)trifluoroacetamide (MTBSTFA) to form a volatile TBDMS derivative. [7] 2. Separation: Inject the derivatized sample onto a non-polar capillary GC column.
 - Detection: Use electron ionization (EI) mass spectrometry in full scan mode.
 - Analysis: The mass spectrum will show a molecular ion peak shifted corresponding to the seven deuterium atoms. The isotopic distribution of this molecular ion cluster is used to calculate the precise isotopic enrichment. [7]

Core Application: Internal Standard for Quantitative LC-MS/MS

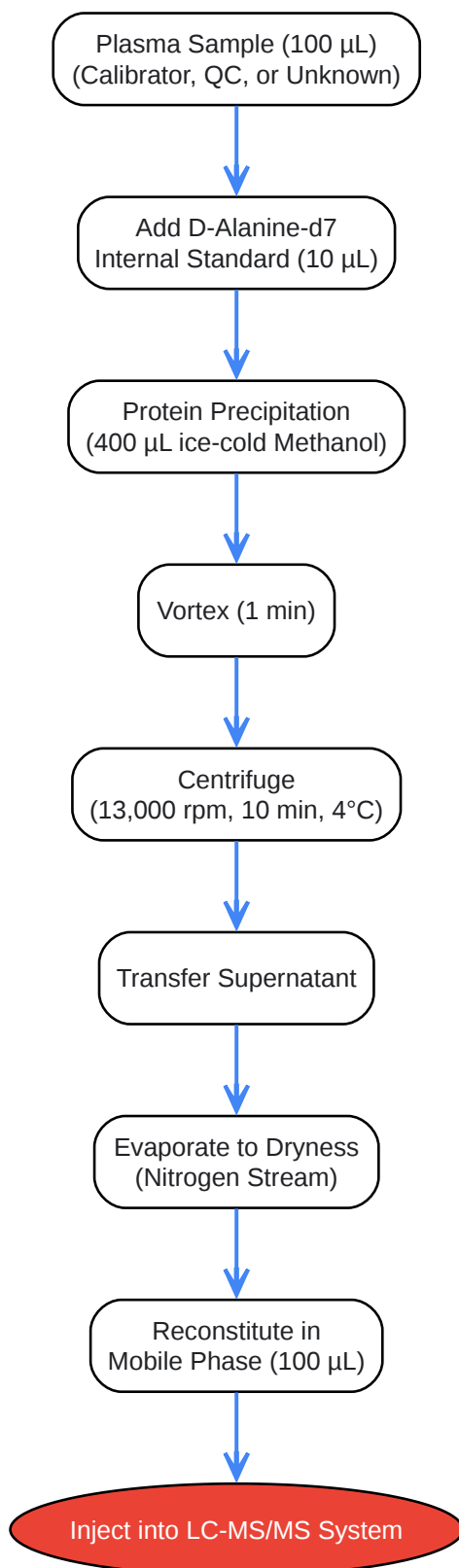
The most prominent application of **L-Alanine-d7** is as an internal standard for the quantification of alanine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The principle of isotope dilution mass spectrometry, where a known amount of the SIL standard is added to a sample, is the gold standard for accuracy and precision. [8] The SIL standard co-elutes with the native analyte and experiences identical conditions during extraction, chromatography, and ionization, effectively compensating for matrix effects and procedural losses. [1][8]

Application Example: Quantification of D-Alanine in Human Plasma

- Scientific Context: D-alanine, an enantiomer of L-alanine, is a component of bacterial cell walls. Its presence in human plasma can serve as a biomarker for gut microbiome activity or

certain diseases. [8][9] Accurate quantification is therefore crucial for clinical and microbiological research.

- Workflow Rationale: This method uses D-Alanine-d7 as the internal standard to quantify endogenous D-alanine. A simple protein precipitation step is used for sample cleanup, followed by chiral chromatography to separate the D- and L-alanine enantiomers before detection by MS/MS. [8]



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Caption: Experimental workflow for D-Alanine quantification in plasma. [9]

Protocol 3: LC-MS/MS Quantification of D-Alanine in Plasma

- **Preparation of Standards:** Prepare stock solutions (1 mg/mL) of D-alanine and D-Alanine-d7 in ultrapure water. Create a series of working standards by serially diluting the D-alanine stock. Prepare calibration standards and quality control (QC) samples by spiking known concentrations into blank human plasma. [8]2. **Sample Preparation:** a. To 100 μ L of plasma sample (calibrator, QC, or unknown), add 10 μ L of the D-Alanine-d7 internal standard working solution and vortex. [8] b. Add 400 μ L of ice-cold methanol containing 0.1% formic acid to precipitate proteins. Vortex for 1 minute. [8] c. Centrifuge at 13,000 rpm for 10 minutes at 4°C. [8][9] d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. [8] e. Reconstitute the residue in 100 μ L of the initial mobile phase.
- **LC-MS/MS Analysis:** a. **Chromatography:** Use a chiral HPLC column (e.g., CHIROBIOTIC T) to separate D-alanine from the highly abundant L-alanine. [8] b. **Mass Spectrometry:** Operate the mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). [8][9] Monitor specific precursor-to-product ion transitions for both D-alanine and D-Alanine-d7.
- **Quantification:** Calculate the concentration of D-alanine in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Table 2: Expected Performance Characteristics for D-Alanine Quantification

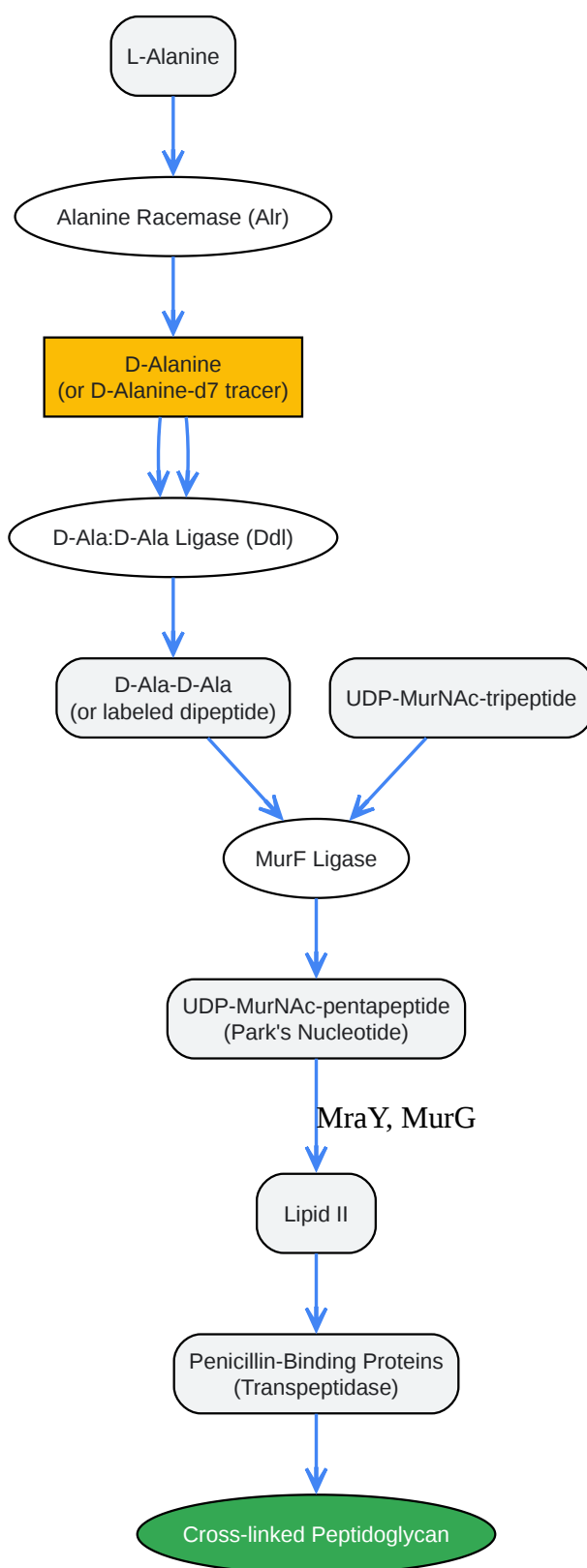
Parameter	Representative Value	Source(s)
Lower Limit of Quantification (LLOQ)	0.05 - 2.0 μ M	[9]
Intra-day Precision (%RSD)	< 15%	[9]
Inter-day Precision (%RSD)	< 15%	[9]
Accuracy (% Recovery)	85 - 115%	[9]

Core Application: Tracer for Metabolic Flux Analysis

L-Alanine-d7 (or its enantiomer) can be used as a metabolic tracer to study the dynamics of biological pathways. By introducing the labeled compound into a biological system, researchers can track its incorporation into downstream metabolites, providing a quantitative measure of pathway activity, or "flux." [10]

Application Example: Probing Bacterial Peptidoglycan Synthesis

- **Scientific Context:** The bacterial cell wall is primarily composed of peptidoglycan, a polymer essential for bacterial survival. D-alanine is a critical component of the pentapeptide stem that cross-links the polymer chains. [11] This pathway is a primary target for many antibiotics. [11] Using D-Alanine-d7 as a tracer allows for the direct measurement of new cell wall synthesis. [10] * **Workflow Rationale:** Bacteria are cultured in a medium containing D-Alanine-d7. The labeled D-alanine is incorporated into the peptidoglycan biosynthesis pathway. After a labeling period, the cell wall is isolated and hydrolyzed back into its constituent amino acids. The isotopic enrichment of D-alanine is then quantified by mass spectrometry, which is directly proportional to the rate of new peptidoglycan synthesis. [10]



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Caption: Role of D-alanine in the bacterial peptidoglycan synthesis pathway. [11]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of **L-Alanine-d7**.

- Storage Conditions: The compound should be stored at room temperature, protected from light and moisture. [5][12]* Stability: **L-Alanine-d7** is a stable compound if stored under the recommended conditions. However, it is good practice to re-analyze the chemical purity after extended periods (e.g., three years) before use in sensitive quantitative assays. [5]

Conclusion

L-Alanine-d7 is more than just a heavy version of an amino acid; it is a precision tool that enables researchers to achieve higher levels of accuracy in quantification and to gain dynamic insights into complex biological processes. Its role as an internal standard in mass spectrometry is indispensable for overcoming matrix effects and ensuring data reliability in fields from clinical diagnostics to metabolomics. Furthermore, its application as a metabolic tracer provides a powerful method for studying the flux through critical pathways, such as bacterial cell wall synthesis, thereby aiding in the discovery and development of new therapeutics. As analytical technologies continue to advance in sensitivity, the demand for high-purity, well-characterized stable isotope-labeled compounds like **L-Alanine-d7** will only continue to grow, solidifying its place as a cornerstone of modern quantitative science.

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